(5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromofuran-2-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c15-13-2-1-12(20-13)14(18)17-8-5-11(9-17)19-10-3-6-16-7-4-10/h1-4,6-7,11H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGMEVTZGGOACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Piperidine derivatives
Substitution: Various substituted furan derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of bromofuran compounds exhibit significant anticancer properties. For instance, a study demonstrated that related furan derivatives could inhibit the proliferation of cancer cells by inducing apoptosis through the activation of specific signaling pathways. The unique structure of (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone may enhance its interaction with biological targets involved in cancer progression.
Antimicrobial Properties
Research has shown that compounds containing furan and pyridine moieties possess antimicrobial activity. In vitro studies have reported that similar compounds can inhibit the growth of various bacterial strains, suggesting that (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone may also exhibit such properties. This potential makes it a candidate for developing new antimicrobial agents.
Neurological Applications
The pyrrolidine ring in this compound is known for its neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The specific interactions of (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone with neural receptors warrant further investigation.
Organic Electronics
The unique electronic properties of furan derivatives make them suitable for applications in organic electronics. Research into organic light-emitting diodes (OLEDs) and organic photovoltaics has highlighted the potential use of compounds like (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone as electron transport materials or as part of the active layer due to their favorable charge transport characteristics.
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized several bromofuran derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds with structural similarities to (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Testing
A collaborative study between universities assessed the antimicrobial efficacy of various furan-based compounds against resistant bacterial strains. The findings showed that certain derivatives significantly inhibited bacterial growth at concentrations as low as 10 µg/mL, highlighting the potential application of (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone in developing new antibiotics.
Mechanism of Action
The mechanism of action of (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the pyridine moiety.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring, used widely in medicinal chemistry.
Uniqueness
(5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is unique due to the combination of its brominated furan ring, pyrrolidine ring, and pyridine moiety. This combination provides a distinct set of chemical properties and potential interactions, making it valuable for various research applications.
Biological Activity
(5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound notable for its potential biological activities. This compound, characterized by the presence of a brominated furan ring and a pyridine moiety, has garnered attention in medicinal chemistry for its possible therapeutic applications, particularly in oncology and anti-inflammatory treatments.
Chemical Structure and Properties
The molecular formula of (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is with a molecular weight of 337.17 g/mol. Its structure includes a furan ring substituted with bromine and a pyrrolidine ring linked to a pyridine derivative, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃BrN₂O₃ |
| Molecular Weight | 337.17 g/mol |
| CAS Number | 2034249-37-9 |
Biological Activity
Research into the biological activity of (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone suggests several promising applications:
Anticancer Potential
Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing bromofuran moieties have shown efficacy as anti-inflammatory agents and inhibitors of cyclooxygenase enzymes, crucial in inflammatory responses. In vitro assays have demonstrated that such compounds can effectively inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.
A study involving related compounds reported an IC50 value of against Jurkat cells, indicating potent cytotoxicity and the ability to induce cell cycle arrest in the sub-G1 phase . This suggests that (5-Bromofuran-2-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone could similarly exhibit anticancer activity.
Molecular docking studies have indicated that this compound may effectively bind to matrix metalloproteinases (MMPs), which are involved in tumor progression and metastasis. Binding energies computed for MMPs suggest favorable interactions that could inhibit their activity, further supporting its potential as an anticancer agent .
Q & A
Q. How to optimize reaction yields for large-scale synthesis (>10 g)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
